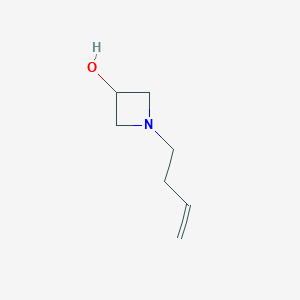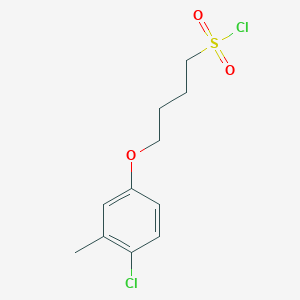
1-But-3-enylazetidin-3-ol
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the retrosynthetic process, which is the method of working backwards from the product to the starting material .Molecular Structure Analysis
The molecular structure can be analyzed using various techniques like X-ray diffraction, electron diffraction, and various spectroscopic methods. Software tools like MolView and VESTA can also be used for 3D visualization of the molecular structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like density, color, hardness, melting and boiling points, and electrical conductivity. These properties can be measured using various analytical techniques .Applications De Recherche Scientifique
Enzymatic Resolution and Asymmetric Synthesis
Azetidine derivatives, including those structurally related to 1-But-3-enylazetidin-3-ol, have been utilized in the enzymatic resolution of chiral 1,3-amino alcohols. For example, the enzymatic study involving Candida antarctica lipase A (CAL-A) facilitated the transesterification reaction of 3-amino-3-phenyl-1-tert-butyldimethylsilyloxy-propan-1-ol, leading to valuable intermediates for the production of pharmaceuticals such as (S)-dapoxetine (Oliver Torre, V. Gotor‐Fernández, & V. Gotor, 2006).
Industrial Synthesis of Azetidine Derivatives
In industrial contexts, optimized processes for the synthesis of azetidine derivatives, such as 1-Benzylazetidin-3-ol, have been developed. These processes emphasize economic and robust methods for producing azetidine derivatives, which are crucial intermediates for the synthesis of various pharmaceutical compounds (V. Reddy et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-but-3-enylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-8-5-7(9)6-8/h2,7,9H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCUYYHFCCRHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-But-3-enylazetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469206.png)
![1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469207.png)


![1-[(Propylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469215.png)
![1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469216.png)




